Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is a chemical compound with the molecular formula C12H16BrNO3. It is a derivative of propanoate, featuring an amino group, a bromo-substituted methoxyphenyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The aldehyde and acetoacetate undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.
Amination: The β-keto ester is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The final step involves esterification with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of de-brominated products or other reduced derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but lacks the bromo group.
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate: Similar structure but lacks the amino group.
Uniqueness
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is unique due to the presence of both the amino and bromo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H18BrNO7 |
---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C12H16BrNO3.C2H2O4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;3-1(4)2(5)6/h4-6,10H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
DHBQGMMVGOHCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.